molecular formula C7H8N2O4 B8264318 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate

Cat. No.: B8264318
M. Wt: 184.15 g/mol
InChI Key: PAPNVSLHAZOKFY-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group at the 6-position and an acetate group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate typically involves the alkylation of 4-methyluracil with ethyl bromoacetate. The reaction is carried out under basic conditions using a base such as triethylamine in an ethanol solvent. The resulting ester is then treated with hydrazine hydrate to form the corresponding hydrazide. Further reactions with carbon disulfide and potassium hydroxide yield the oxadiazole derivative, which can undergo recyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Scientific Research Applications

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of pyrimidine derivatives.

    Industrial Applications: The compound is used in the development of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetate group at the 5-position and the methyl group at the 6-position makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-3-5(13-4(2)10)6(11)9-7(12)8-3/h1-2H3,(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPNVSLHAZOKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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